Vtp-27999 tfa - 1013937-63-7

Vtp-27999 tfa

Catalog Number: EVT-286652
CAS Number: 1013937-63-7
Molecular Formula: C28H42ClF3N4O7
Molecular Weight: 639.1102
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VTP-27999 is a renin inhibitor (IC50 = 0.47 nM for the recombinant human enzyme). It is selective for renin over the aspartyl proteases β-secretase, cathepsin D, and cathepsin E at 10 µM and is greater than 1,000-fold selective for renin over a panel of more than 250 receptors, ion channels, and enzymes. VTP-27999 (10 mg/kg, p.o.) reduces mean arterial pressure in rats expressing human renin and angiotensinogen, a double-transgenic model for angiotensin II-dependent hypertension.
VTP-27999 is a highly potent and selective renin inhibitor (IC50 = 0.47 nM). VTP-27999 demonstrated excellent selectivity over related and unrelated off-targets, >15% oral bioavailability in three species, oral efficacy in a double transgenic rat model of hypertension, and good exposure in humans.
Synthesis Analysis

The synthesis of VTP-27999 TFA is described in detail in the paper "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility" []. The process involves structure-guided optimization of a series of nonpeptidic alkyl amine renin inhibitors. Key steps include the replacement of a cyclohexylmethyl group with a (R)-(tetrahydropyran-3-yl)methyl group in the S1 pocket and utilizing a specific attachment point. The final compound is obtained as the trifluoroacetate salt.

Mechanism of Action

VTP-27999 TFA functions as a renin inhibitor. It directly binds to renin with high affinity, similar to aliskiren, another renin inhibitor. This binding effectively blocks renin's catalytic activity, preventing it from converting angiotensinogen to angiotensin I. Consequently, the production of angiotensin II, a potent vasoconstrictor, is reduced. Studies have shown that VTP-27999 TFA effectively inhibits both intracellular and extracellular renin, leading to a prolonged duration of action [].

Interestingly, VTP-27999 TFA exhibits unique interactions with renin compared to aliskiren. It demonstrates a higher accumulation within renin-synthesizing cells, allowing it to effectively block intracellular renin at lower concentrations compared to aliskiren []. Additionally, while both inhibitors bind to renin, VTP-27999 TFA uniquely affects the affinity of active site-directed antibodies used in renin immunoassays, leading to increased renin immunoreactivity []. Unlike aliskiren, VTP-27999 TFA does not unfold prorenin, the inactive precursor of renin [].

Applications
  • Hypertension: VTP-27999 TFA has been investigated for its potential as an antihypertensive agent. Studies in animal models and humans have demonstrated its ability to lower blood pressure, likely due to its inhibition of the RAS [, , ].

  • Renal Function: Researchers utilize VTP-27999 TFA to explore the impact of renin inhibition on renal hemodynamics and function. Studies have shown its effects on renal plasma flow, glomerular filtration rate, and urinary aldosterone excretion [, , ].

  • (Pro)renin Receptor Function: VTP-27999 TFA's distinct interaction with renin compared to aliskiren makes it useful in studying the (pro)renin receptor ((P)RR). Research indicates that VTP-27999 TFA can block renin's interaction with the (P)RR, unlike aliskiren, offering insights into (P)RR signaling pathways [].

  • Prorenin Research: The fact that VTP-27999 TFA does not unfold prorenin, unlike aliskiren, makes it a useful tool in research focused on understanding the distinct roles and activities of prorenin [].

Real-World Examples:

  • Researchers have used VTP-27999 TFA to demonstrate that maximal renal renin blockade in salt-depleted healthy volunteers can be achieved at a specific dose, showcasing its effectiveness in inhibiting renin activity [].

  • VTP-27999 TFA has been used to demonstrate that excessive renin inhibition can lead to a rebound increase in angiotensin II and aldosterone levels, highlighting the potential consequences of completely blocking the RAS pathway [].

Aliskiren

  • Compound Description: Aliskiren is a direct renin inhibitor, serving as a first-in-class medication for treating hypertension [, , , , , , , , ]. It exerts its antihypertensive effect by binding to renin and inhibiting the conversion of angiotensinogen to angiotensin I [, , , , , , , , ]. Similar to VTP-27999 TFA, aliskiren demonstrates the ability to block intracellular renin, though at a lower potency than VTP-27999 TFA [, , ].
  • Relevance: Aliskiren is structurally related to VTP-27999 TFA as both compounds share the key feature of being nonpeptidic alkyl amine renin inhibitors [, , ]. They are often compared in the papers due to their similar mechanism of action (renin inhibition) and their shared status as renin inhibitors [, , , , , , , , ]. Studies often utilize aliskiren as a reference point to evaluate the efficacy and characteristics of VTP-27999 TFA [, , , , , ].

Properties

CAS Number

1013937-63-7

Product Name

Vtp-27999 tfa

IUPAC Name

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

Molecular Formula

C28H42ClF3N4O7

Molecular Weight

639.1102

InChI

InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24+;/m1./s1

InChI Key

SYWYSVAEGXHOJO-VIEYARBJSA-N

SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

VTP-27999; VTP27999; VTP 27999. VTP-27999 HCl; VTP-27999 TFA

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.